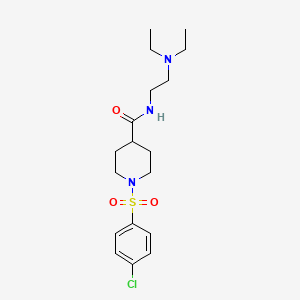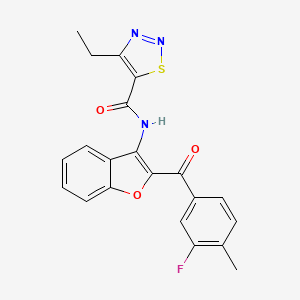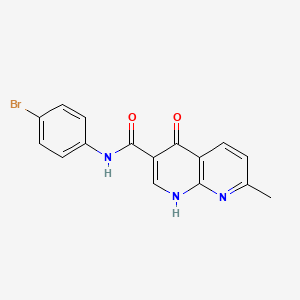
N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also contains a bromophenyl group, a carboxamide group, and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds typically involves aromatic rings (from the phenyl and naphthyridine groups), a carboxamide group (which contains a carbonyl (C=O) and an amine (NH2)), and a bromine atom attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of such a compound would likely depend on several factors, including the presence of the electron-withdrawing bromine atom and the electron-donating methyl group. The carboxamide group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For instance, the presence of a bromine atom might increase its molecular weight and potentially affect its solubility and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Innovative Synthesis Approaches : The compound has been a focus of synthetic chemistry research, with studies detailing novel synthesis methods. For example, derivatives of naphthyridine carboxamides, including structures similar to the specified compound, have been synthesized for their potential biological activities. These synthetic pathways often involve complex reactions aiming to introduce or modify functional groups to enhance the compound's biological properties (Deady et al., 2005).
Characterization and Crystal Structure : Research has also focused on the detailed characterization of these compounds, including their crystal structure analysis. Studies have employed various spectroscopic techniques and X-ray crystallography to elucidate the molecular and crystal structure, providing insights into the compound's stereochemistry and potential interactions with biological targets (Özer et al., 2009).
Biological Applications
Antimicrobial Properties : Several studies have investigated the antimicrobial properties of naphthyridine derivatives. These compounds have shown activity against a range of microbial pathogens, suggesting their potential as antimicrobial agents. The research indicates that modifications to the naphthyridine structure can significantly affect antimicrobial efficacy, highlighting the importance of structural optimization for therapeutic applications (Khalifa et al., 2016).
Anticancer Activity : The anticancer potential of naphthyridine derivatives has been a significant focus, with studies assessing their cytotoxic effects against various cancer cell lines. These investigations aim to identify compounds with potent anticancer activities and understand the underlying mechanisms of action. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated significant cytotoxicity, indicating their potential as chemotherapeutic agents (Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOJAVMNJLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)
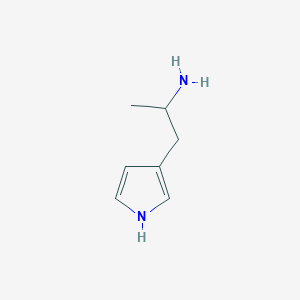
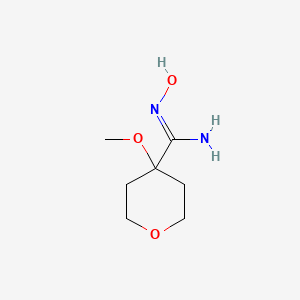
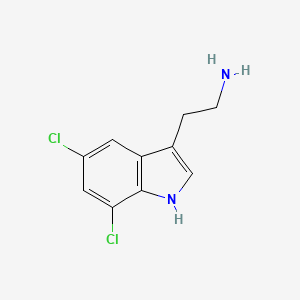
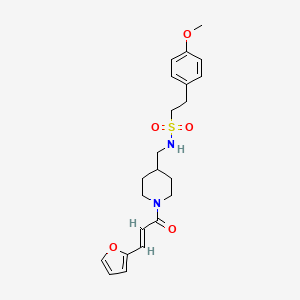
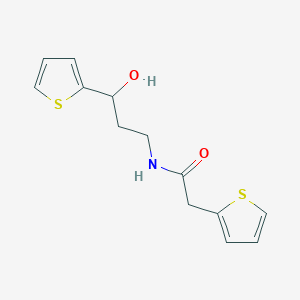

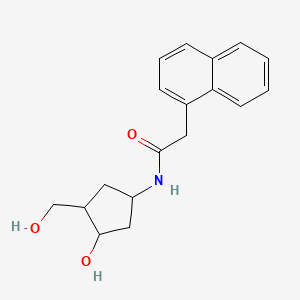



![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)
